(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
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Overview
Description
The compound (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol involves multiple steps, typically starting from simpler precursor molecules. The synthetic route often includes the protection and deprotection of hydroxyl groups, chlorination reactions, and glycosylation steps to form the tetrahydrofuran and tetrahydropyran rings. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The chloromethyl groups can be reduced to methyl groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution of the chlorine atoms can produce azides or thiocyanates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its structural complexity allows for the exploration of stereochemical effects on biological activity.
Medicine
In medicine, the compound has potential applications as a drug candidate or a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(methyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
- (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxyhexahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
Uniqueness
The uniqueness of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19Cl3O8 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
BAQAVOSOZGMPRM-JVFSCRHWSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H](O2)CCl)O)O)CCl)O)O)Cl)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O |
Origin of Product |
United States |
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